5alpha-Androstan-3beta-ol-17beta-carboxylic acid
Overview
Description
5alpha-Androstan-3beta-ol-17beta-carboxylic acid is a steroidal compound belonging to the class of androgens and derivatives. These compounds are known for their role in the development of masculine characteristics and have significant effects on scalp and body hair in humans . The compound’s molecular formula is C20H32O3, and it has a molecular weight of 320.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5alpha-Androstan-3beta-ol-17beta-carboxylic acid typically involves the reduction of 5alpha-Androstan-3beta-ol-17-one followed by carboxylation. The reduction can be achieved using sodium borohydride (NaBH4) in methanol, while the carboxylation step can be performed using carbon dioxide (CO2) under high pressure and temperature .
Industrial Production Methods: Industrial production of this compound may involve the use of biocatalysts to enhance the efficiency and selectivity of the reactions. Enzymatic reduction and carboxylation processes are often employed to achieve high yields and purity .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products:
Oxidation: 5alpha-Androstan-3beta,17beta-dione
Reduction: 5alpha-Androstan-3beta-ol-17beta-methanol
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
5alpha-Androstan-3beta-ol-17beta-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5alpha-Androstan-3beta-ol-17beta-carboxylic acid involves its interaction with androgen receptors in target tissues. Upon binding to these receptors, the compound modulates the expression of specific genes involved in the development of masculine characteristics and other physiological processes . The molecular targets include androgen receptors and various enzymes involved in steroid metabolism .
Comparison with Similar Compounds
5alpha-Androstan-17beta-ol-3-one:
5alpha-Androstan-3alpha,17beta-diol: This compound is another androgen derivative with similar biological activities but differs in its hydroxylation pattern.
5alpha-Androstan-3beta,17alpha-diol: This compound has a similar structure but differs in the position of the hydroxyl group, affecting its biological activity.
Uniqueness: 5alpha-Androstan-3beta-ol-17beta-carboxylic acid is unique due to its specific hydroxylation and carboxylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in the field of steroid chemistry .
Properties
IUPAC Name |
3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h12-17,21H,3-11H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYYIYDHRSEWHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20934338 | |
Record name | 3-Hydroxyandrostane-17-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15173-54-3 | |
Record name | NSC179301 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179301 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Hydroxyandrostane-17-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20934338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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